molecular formula C20H29N5O3S B11297611 N-Ethyl-4-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine

N-Ethyl-4-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine

Cat. No.: B11297611
M. Wt: 419.5 g/mol
InChI Key: BVXXFFMPBJORFJ-UHFFFAOYSA-N
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Description

N-Ethyl-4-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with an ethyl group, a piperazine ring, and a methoxy-dimethylbenzenesulfonyl group, making it a unique molecule for research and industrial purposes.

Properties

Molecular Formula

C20H29N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-ethyl-4-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C20H29N5O3S/c1-6-21-20-22-16(4)13-19(23-20)24-7-9-25(10-8-24)29(26,27)18-12-14(2)17(28-5)11-15(18)3/h11-13H,6-10H2,1-5H3,(H,21,22,23)

InChI Key

BVXXFFMPBJORFJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the methoxy-dimethylbenzenesulfonyl group. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-Ethyl-4-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Ethyl-4-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine include:

  • N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine
  • N-Ethyl-4-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine
  • N-Ethyl-4-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-pyrimidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for targeted interactions with specific molecular targets, making it valuable for research and potential therapeutic applications.

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